2-(6-Amino-1h-indol-3-yl)acetonitrile
Overview
Description
“2-(6-Amino-1h-indol-3-yl)acetonitrile” belongs to the class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound holds immense potential in research, aiding advancements in various fields such as medicine, material sciences, and organic synthesis.
Synthesis Analysis
The synthesis of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been explored in various studies. For instance, Naidu et al. explored the one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative .Molecular Structure Analysis
The molecular structure of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been studied using various spectroscopic techniques . The absorption of this compound in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Amino-1h-indol-3-yl)acetonitrile” have been studied. Both the fluorophores exhibit high fluorescence quantum yield ( Φf = <0.6) and good thermal stability ( Td10 = <300 °C) .Scientific Research Applications
- Field : Microbiology
- Application : Indole is a signalling molecule produced both by bacteria and plants . It plays a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .
- Method : The study of microbial signalling involves the analysis of the production and response to indole in various microbial species .
- Results : Indole has been found to play a significant role in bacterial quorum sensing, which allows bacteria to adapt and survive in various environmental conditions .
- Field : Food Industry and Perfumery
- Application : Indole has value for flavour and fragrance applications .
- Method : Indole is traditionally obtained from coal tar, but biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : These derivatives can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Field : Pharmaceutical Chemistry
- Application : Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Method : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Field : Material Science
- Application : 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been studied for their optical and electroluminescence properties .
- Method : The fluorophores were synthesized and their properties were studied .
- Results : Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .
Microbial Signalling
Flavour and Fragrance Applications
Pharmaceutical Chemistry
Optical and Electroluminescence Properties
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The antiviral activity of these compounds was tested against various viruses .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- Field : Pharmacology
- Application : Indole derivatives have been reported to have anti-inflammatory activity . For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed significant inflammation inhibition .
- Method : The anti-inflammatory activity of these compounds was tested using paw edema and acetic acid-induced writhings .
- Results : These compounds showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
Antiviral Activity
Anti-inflammatory Activity
- Field : Organic Chemistry
- Application : Indole has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and, hence, are considered as green reactions .
- Method : The chemistry of indole-based cycloadditions is explored, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
- Results : The content of this article will certainly encourage the readers to explore more work in this area .
- Field : Pharmacology
- Application : N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, an indole derivative, is widely used for the treatment of various types of arthritis and musculoskeletal disorders .
- Method : The compound is administered to patients suffering from these conditions .
- Results : The compound has been found to be effective in treating these conditions .
Cycloaddition Reactions
Treatment of Arthritis and Musculoskeletal Disorders
Future Directions
The future directions of “2-(6-Amino-1h-indol-3-yl)acetonitrile” research are promising. This compound has been used in the fabrication of OLED devices, showing electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% . This suggests potential applications in the field of organic electronics.
properties
IUPAC Name |
2-(6-amino-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-1h-indol-3-yl)acetonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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